Cas no 859517-91-2 (4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate)

4-Benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate is a chiral piperazine derivative commonly employed as an intermediate in organic synthesis and pharmaceutical development. The compound features a stereocenter at the 2-position, making it valuable for enantioselective applications. The tert-butyl and benzyl ester groups provide orthogonal protecting functionality, allowing selective deprotection under mild conditions. This versatility facilitates its use in constructing complex molecules, particularly in medicinal chemistry for drug candidates. Its well-defined stereochemistry ensures high purity and reproducibility in synthetic routes. The compound is typically utilized in peptide mimetics, heterocyclic scaffolds, and bioactive molecule synthesis, offering a reliable building block for researchers requiring controlled chirality and protecting group strategies.
4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate structure
859517-91-2 structure
Product Name:4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
CAS No:859517-91-2
MF:C18H26N2O4
MW:334.410045146942
MDL:MFCD07368005
CID:836267
PubChem ID:45072306
Update Time:2025-10-28

4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
    • 2-(S)-METHYLPIPERAZINE-1,4-DICARBOXYLIC ACID 4-BENZYL ESTER 1-TER-BUTYL ESTER
    • 4-O-benzyl 1-O-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
    • S-1-BOC-4-CBZ-2-methylpiperazine
    • (S)-1-Boc-4-Cbz-2-Methylpiperazine
    • W8837
    • 4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
    • CS-0137102
    • 4-Benzyl 1-(tert-butyl) (S)-2-methylpiperazine-1,4-dicarboxylate
    • 859517-91-2
    • AKOS015840258
    • EN300-12631453
    • DTXSID90662515
    • (S)-4-benzyl1-tert-butyl2-methylpiperazine-1,4-dicarboxylate
    • MDL: MFCD07368005
    • Inchi: 1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m0/s1
    • InChI Key: KEFLVDKHKWYORF-AWEZNQCLSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(C(=O)OCC2C=CC=CC=2)C[C@@H]1C)=O

Computed Properties

  • Exact Mass: 334.18900
  • Monoisotopic Mass: 334.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 59.1Ų

Experimental Properties

  • PSA: 59.08000
  • LogP: 3.14020

4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A139002291-1g
(S)-4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
859517-91-2 97%
1g
$329.60 2023-08-31
Chemenu
CM120200-1g
(S)-1-Boc-4-Cbz-2-methylpiperazine
859517-91-2 95+%
1g
$371 2021-08-06
Chemenu
CM120200-1g
(S)-1-Boc-4-Cbz-2-methylpiperazine
859517-91-2 95%+
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1207742-1g
4-Benzyl 1-(tert-butyl) (S)-2-methylpiperazine-1,4-dicarboxylate
859517-91-2 97%
1g
¥3834.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-334916-1 g
2-(S)-Methylpiperazine-1,4-dicarboxylic acid 4-benzyl ester 1-ter-butyl ester,
859517-91-2
1g
¥2,805.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-334916-1g
2-(S)-Methylpiperazine-1,4-dicarboxylic acid 4-benzyl ester 1-ter-butyl ester,
859517-91-2
1g
¥2805.00 2023-09-05
eNovation Chemicals LLC
K02354-1g
S-1-BOC-4-CBZ-2-methylpiperazine
859517-91-2 >97%
1g
$295 2023-09-01
eNovation Chemicals LLC
K02354-5g
S-1-BOC-4-CBZ-2-methylpiperazine
859517-91-2 >97%
5g
$985 2023-09-01
Enamine
EN300-12631453-0.05g
4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
859517-91-2
0.05g
$1020.0 2023-05-24
Enamine
EN300-12631453-0.1g
4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
859517-91-2
0.1g
$1068.0 2023-05-24

4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate Production Method

Additional information on 4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate

Comprehensive Guide to 4-Benzyl 1-tert-Butyl (2S)-2-Methylpiperazine-1,4-Dicarboxylate (CAS No. 859517-91-2)

4-Benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate (CAS No. 859517-91-2) is a specialized chiral piperazine derivative widely used in pharmaceutical research and organic synthesis. This compound belongs to the class of piperazine carboxylates, which are known for their versatility in drug development and asymmetric synthesis. With its unique stereochemistry and functional groups, this molecule serves as a critical intermediate for the preparation of bioactive compounds, particularly in the fields of CNS therapeutics and enzyme inhibitors.

The molecular structure of 4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate features a piperazine ring with two carboxylate protecting groups (benzyl and tert-butyl) at the 1- and 4-positions, respectively. The (2S)-configuration at the 2-methyl position makes this compound particularly valuable for stereoselective synthesis. Researchers frequently search for "chiral piperazine building blocks" or "asymmetric synthesis intermediates" – terms that perfectly describe this compound's utility in modern medicinal chemistry.

Recent trends in pharmaceutical research have shown growing interest in piperazine-based drug candidates, especially for neurological disorders. This aligns with frequent search queries like "piperazine derivatives for drug discovery" and "CAS 859517-91-2 applications". The tert-butyl and benzyl protecting groups in this compound allow for selective deprotection strategies, making it valuable for parallel synthesis approaches that are currently popular in combinatorial chemistry.

From a synthetic chemistry perspective, 4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate offers several advantages. The tert-butyloxycarbonyl (Boc) group provides excellent stability under various reaction conditions while being easily removable under acidic conditions. Meanwhile, the benzyl ester can be selectively hydrogenated, offering orthogonal protection strategies. These features answer common search questions about "protecting group strategies in heterocyclic chemistry" and "piperazine derivative handling".

The compound's applications extend to multiple research areas. In peptidomimetic design, it serves as a constrained scaffold to mimic peptide turn structures. For kinase inhibitor development, the methyl-substituted piperazine core provides optimal spatial orientation for target binding. These applications correspond to trending search terms like "piperazine in drug design 2024" and "chiral building blocks for medicinal chemistry". The pharmaceutical industry's focus on GPCR-targeted drugs has further increased demand for such specialized intermediates.

Quality parameters for CAS 859517-91-2 typically include ≥98% purity (HPLC), specific rotation verification, and rigorous chiral HPLC analysis to ensure enantiomeric purity. Storage recommendations generally suggest 2-8°C under inert atmosphere, addressing common researcher concerns about "piperazine derivative stability" and "handling sensitive intermediates". Analytical methods like NMR (1H, 13C) and mass spectrometry are essential for characterization, matching frequent search queries about "piperazine compound analysis".

Market trends indicate growing demand for chiral piperazine derivatives, with 4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate being particularly sought after for fragment-based drug discovery programs. The compound's relevance to current AI-assisted drug design approaches has increased its visibility in scientific literature, corresponding to rising searches for "machine learning in chemical synthesis". Suppliers often highlight its use in high-throughput screening libraries, addressing another hot topic in modern drug discovery.

From a regulatory perspective, proper documentation for 859517-91-2 includes certificates of analysis with detailed spectroscopic data and chromatographic purity profiles. The compound's non-hazardous nature under normal handling conditions makes it attractive compared to more regulated analogs, answering safety-related searches like "safe handling of piperazine derivatives". Its stability profile also makes it suitable for international shipping, important for global research collaborations.

Future applications of (2S)-2-methylpiperazine-1,4-dicarboxylate derivatives may expand into bioconjugation chemistry and PROTAC technology, two rapidly growing fields in drug development. This potential aligns with emerging search trends about "next-generation drug modalities" and "targeted protein degradation". The compound's structural features make it adaptable for these innovative approaches, ensuring its continued relevance in cutting-edge research.

In summary, 4-benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate (CAS No. 859517-91-2) represents a versatile chiral building block with significant applications in modern pharmaceutical research. Its unique structural features, combined with current trends in precision medicine and rational drug design, ensure its position as a valuable tool for chemists addressing today's most challenging therapeutic targets. The compound's relevance to multiple hot research areas guarantees continued interest from both academic and industrial researchers worldwide.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.